molecular formula C14H17NO5 B11847636 2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid

2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid

Cat. No.: B11847636
M. Wt: 279.29 g/mol
InChI Key: JGJJCACNHNFGCO-UHFFFAOYSA-N
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Description

2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid is a synthetic organic compound that features an oxetane ring, a benzyloxycarbonyl-protected amino group, and an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid typically involves the reaction of Nα-Cbz-aspartic acid with formaldehyde. This reaction yields the desired compound with the α-carboxyl group protected from reaction with electrophilic reagents, while the second carboxyl group remains free for further functionalization . The reaction conditions often include the use of pentafluorophenyl esters and dimethyl aspartate, followed by alkaline hydrolysis to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce the free amine .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid involves its role as a protected intermediate in organic synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions, allowing selective functionalization of other parts of the molecule. Upon deprotection, the free amine can participate in further reactions, facilitating the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid is unique due to its specific combination of an oxetane ring and a benzyloxycarbonyl-protected amino group. This structure provides distinct reactivity and selectivity in organic synthesis, making it a valuable intermediate for the preparation of complex molecules .

Properties

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

2-[3-(phenylmethoxycarbonylaminomethyl)oxetan-3-yl]acetic acid

InChI

InChI=1S/C14H17NO5/c16-12(17)6-14(9-19-10-14)8-15-13(18)20-7-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,18)(H,16,17)

InChI Key

JGJJCACNHNFGCO-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(CC(=O)O)CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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